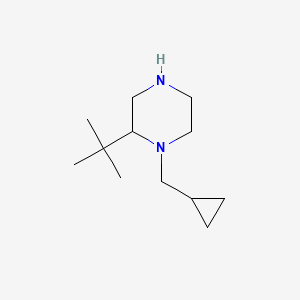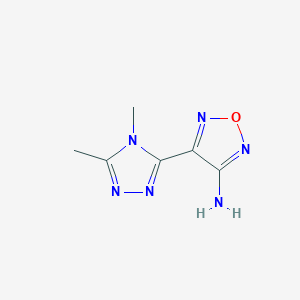
4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine is a chemical compound that belongs to the class of triazole derivatives
Métodos De Preparación
The synthesis of 4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with appropriate reagents to form the oxadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
4-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine can be compared with other similar compounds such as:
- 4-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)piperidine
- 4,5-Dimethyl-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide
- (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of the triazole and oxadiazole rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H8N6O |
|---|---|
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
4-(4,5-dimethyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C6H8N6O/c1-3-8-9-6(12(3)2)4-5(7)11-13-10-4/h1-2H3,(H2,7,11) |
Clave InChI |
VVUKTWIQUUPHRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N1C)C2=NON=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



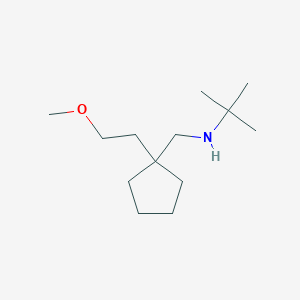

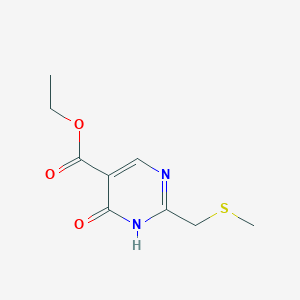
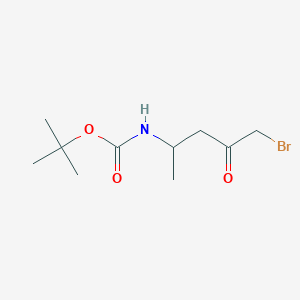
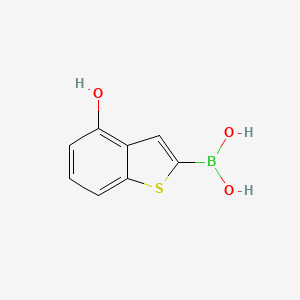
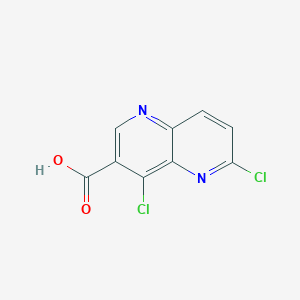
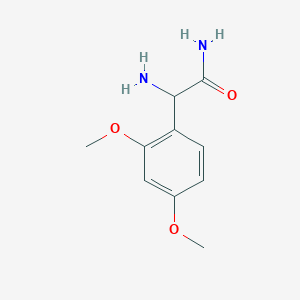
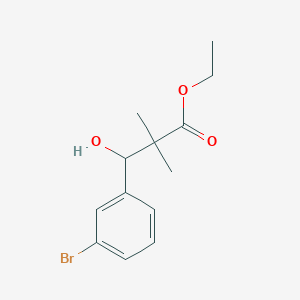
![rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13478407.png)
![Tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13478412.png)

![1-[3-(Difluoromethoxy)-2-fluorophenyl]methanamine hydrochloride](/img/structure/B13478417.png)
